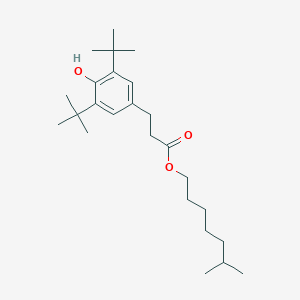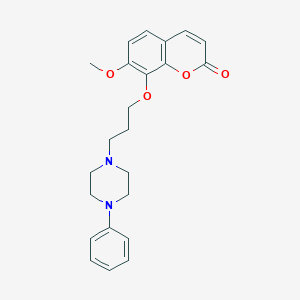
8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin is a coumarin derivative that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as 'CPC-201' and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects
Studies have shown that 8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin possesses various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. It has also been demonstrated to have antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess antifungal activity by inhibiting the growth of certain fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin is its potential pharmacological properties. It has shown to possess various activities that could be useful in treating various diseases. However, one of the limitations of this compound is its limited solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin. One of the areas of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential targets in the body. Another direction for future research is the development of more efficient synthesis methods to improve the yield and purity of the product.
Conclusion
In conclusion, 8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin is a coumarin derivative that has shown potential pharmacological properties. Its synthesis has been achieved through various methods, and it has been extensively studied for its potential use in treating various diseases. Although its mechanism of action is not fully understood, it has been shown to possess various biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and to identify its future applications.
Métodos De Síntesis
The synthesis of 8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin has been achieved through various methods. One of the most common methods is the reaction of 7-hydroxycoumarin with 3-(4-phenyl-1-piperazinyl)propyl bromide in the presence of potassium carbonate. This method yields a high purity product with a good yield.
Aplicaciones Científicas De Investigación
8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin has been extensively studied for its potential pharmacological properties. It has shown to possess various activities such as anti-inflammatory, antitumor, and antifungal activities. It has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
Número CAS |
148727-09-7 |
|---|---|
Nombre del producto |
8-(3-(4-Phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin |
Fórmula molecular |
C23H26N2O4 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
7-methoxy-8-[3-(4-phenylpiperazin-1-yl)propoxy]chromen-2-one |
InChI |
InChI=1S/C23H26N2O4/c1-27-20-10-8-18-9-11-21(26)29-22(18)23(20)28-17-5-12-24-13-15-25(16-14-24)19-6-3-2-4-7-19/h2-4,6-11H,5,12-17H2,1H3 |
Clave InChI |
BSRBRURAFYKAFS-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C4=CC=CC=C4 |
SMILES canónico |
COC1=C(C2=C(C=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C4=CC=CC=C4 |
Otros números CAS |
148727-09-7 |
Sinónimos |
8-(3-(4-phenyl-1-piperazinyl)propoxy)-7-methoxycoumarin 8-PPPMC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






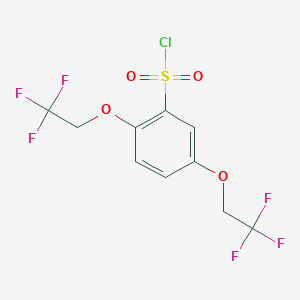

![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)


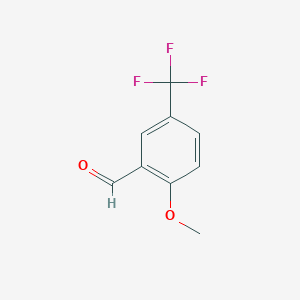
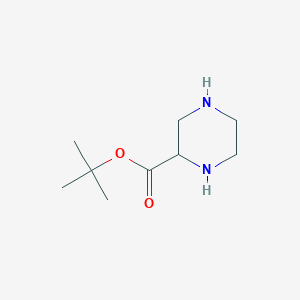

![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)
